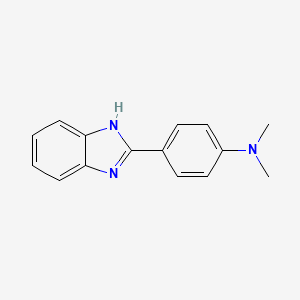

2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole

描述

Historical Context of Benzimidazole Derivatives in Chemical Research

Benzimidazole derivatives emerged as critical scaffolds in organic chemistry following the discovery of their structural relationship to vitamin B₁₂ components in the mid-20th century. The foundational work of Hoebrecker and Ladenburg in the late 19th century laid the groundwork for synthesizing benzimidazole cores, but significant pharmacological interest arose only in the 1960s with the development of anthelmintic agents like thiabendazole. The compound 2-(p-N,N-dimethylaminophenyl)-1H-benzoimidazole represents a specialized branch of this research, where electron-donating dimethylamino groups enhance photophysical and coordination properties. Early studies on substituted benzimidazoles revealed their capacity for intramolecular charge transfer, making them valuable in materials science and sensor technologies.

Physicochemical Significance of this compound

This derivative exhibits distinct physicochemical properties due to its conjugated π-system and electron-rich substituents:

The dimethylamino group at the para position induces a bathochromic shift in absorption spectra compared to unsubstituted benzimidazoles, attributed to enhanced electron donation into the aromatic system. Solvatochromic studies in polar solvents demonstrate redshifted emission bands, confirming intramolecular charge-transfer (ICT) character.

Nomenclature and Structural Classification

Systematic IUPAC Name : 4-(1H-Benzimidazol-2-yl)-N,N-dimethylaniline.

Alternative Designations :

Structurally, the molecule comprises:

- A benzimidazole core (fused benzene and imidazole rings).

- A para-substituted dimethylaminophenyl group at the 2-position of the benzimidazole.

This classification places it within the arylbenzimidazole family, characterized by aryl groups directly bonded to the heterocycle’s nitrogen atoms. Tautomerism is negligible due to the stability of the 1H-configuration, as confirmed by NMR spectroscopy.

Importance in Heterocyclic Chemistry

As a N-heterocyclic compound, this compound serves three critical roles:

- Coordination Chemistry : The imidazole nitrogen acts as a Lewis base, forming complexes with transition metals like cobalt and zinc. Such complexes exhibit catalytic activity in oxidation reactions.

- Photophysical Applications : Its ICT properties enable applications in organic light-emitting diodes (OLEDs) and two-photon absorption materials, with cross-sections exceeding 1,600 GM in branched derivatives.

- Pharmaceutical Intermediate : While not a drug itself, its structure informs the design of kinase inhibitors and antimicrobial agents via substitution at the benzene or imidazole rings.

The compound’s synthetic flexibility—achieved through condensation of N,N-dimethyl-p-phenylenediamine with benzimidazole precursors—makes it a versatile intermediate for advanced materials. Recent advances in ultrasound-assisted synthesis have reduced reaction times to under 30 minutes while maintaining yields above 85%.

属性

IUPAC Name |

4-(1H-benzimidazol-2-yl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-18(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)17-15/h3-10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBBGUJBGLTNEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287594 | |

| Record name | 4-(1H-benzimidazol-2-yl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2562-71-2 | |

| Record name | 2562-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1H-benzimidazol-2-yl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Industrial Scale Production Considerations

For industrial synthesis, scalability and process efficiency are critical. The industrial production of 2-(p-N,N-dimethylaminophenyl)-1H-benzimidazole typically involves:

- Continuous Flow Reactors: Allowing precise control over reaction parameters such as temperature, pressure, and reactant concentration.

- Automated Systems: For consistent quality, maximizing yield and purity.

- Optimized Catalysts and Solvents: Potential use of solid acid catalysts or heterogeneous catalysts to facilitate catalyst recovery and reuse.

- Green Chemistry Principles: Adoption of solvent-free or aqueous-based processes where possible to minimize environmental impact.

Industrial methods may adapt the classical condensation reaction but optimize it for throughput and cost-effectiveness, incorporating process analytical technologies (PAT) for real-time monitoring.

Comparative Analysis of Preparation Methods

| Aspect | Conventional Acid-Catalyzed Reflux | Sonicated Aqueous Synthesis | Industrial Production |

|---|---|---|---|

| Solvent | Organic solvents (e.g., ethanol) | Water | Water or solvent-free |

| Catalyst | Acid catalyst (HCl) | Ammonium nickel sulfate (10 mol%) | Acidic or solid catalysts |

| Temperature | Reflux (~100°C) | Ambient (25°C) | Controlled, optimized |

| Reaction Time | Several hours | Minutes to hours | Minutes to hours |

| Environmental Impact | Moderate to high | Low (green chemistry) | Low to moderate |

| Yield | Moderate to high | High | High |

| Scalability | Limited to lab scale | Potentially scalable | High scalability |

| Purification | Recrystallization, chromatography | Extraction and chromatography | Automated purification |

Research Findings and Spectral Confirmation

The sonicated aqueous synthesis method has been validated by detailed spectral analysis, including:

- 1H NMR: Characteristic signals for imidazole NH and aromatic protons.

- Mass Spectrometry: Molecular ion peaks confirming molecular weight.

- Elemental Analysis: Consistency with calculated carbon, hydrogen, and nitrogen percentages.

For example, a closely related compound, 5-chloro-2-(4-N,N-dimethylaminophenyl)-1H-benzimidazole, showed:

- $$ \delta $$ 7.94 (d, 2H, aromatic), 3.35 (s, 6H, N(CH3)2) in 1H NMR.

- Mass spectrum peak at m/z 272 (M+H)+.

- Elemental analysis matching theoretical values closely.

These data confirm the successful synthesis and purity of the target benzimidazole derivatives.

化学反应分析

Condensation Reactions with Aldehydes

The synthesis of 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole typically involves the condensation of 1,2-phenylenediamine with aromatic aldehydes under acidic conditions. A key mechanism involves the formation of an imine intermediate followed by cyclodehydration . For example, the reaction with p-nitrobenzaldehyde yields quinazolinone derivatives under acid catalysis .

Reaction Conditions

-

Catalysts : Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or solid bases like nanocrystalline magnesium oxide .

-

Yields : Generally high (70–99%) depending on the aldehyde substituent and reaction method .

-

Reaction Time : Reduced significantly with microwave-assisted methods (2–12 minutes vs. 6–12 hours under conventional heating) .

| Method | Reagents | Yield | Key Advantage |

|---|---|---|---|

| Conventional Heating | HCl, DMF, aromatic aldehydes | 70–91% | Scalability for industrial use |

| Microwave-Assisted | HCl, aromatic aldehydes | 90–99% | Rapid reaction time |

| Catalytic (ZnO-NPs) | ZnO nanoparticles, aldehydes | >80% | Eco-friendly, reusable catalyst |

Catalytic Approaches

Recent studies highlight the use of heterogeneous catalysts to improve efficiency:

-

TiO₂ Nanoparticles : Enable solvent-free synthesis of 2-substituted benzimidazoles under ambient conditions .

-

ZnO Nanoparticles : Facilitate eco-friendly synthesis with high yields (>80%) and reusability .

-

Nanocrystalline MgO : Acts as a solid base catalyst, enabling short reaction times and scalability .

Oxidation Reactions

While direct oxidation data for the target compound is limited, related benzimidazoles undergo oxidation via:

-

Potassium Permanganate : Converts alkenes or alcohols to ketones or carboxylic acids.

-

H₂O₂/TiO₂ Catalysts : Accelerate oxidation steps in synthesis pathways .

-

Air Oxidation : Used in the formation of quinazolinone derivatives during cyclization .

Reduction Reactions

Reduction pathways are less documented but may involve:

-

Sodium Borohydride : Potential use in reducing carbonyl groups to alcohols.

-

Lithium Aluminum Hydride : Could reduce amides or nitriles to amines.

Substitution Reactions

The compound’s benzimidazole core allows substitution at the 1- and 2-positions:

-

Electrophilic Substitution : Halogenation or nitration at the 6-position (meta to the NH group) .

-

Nucleophilic Substitution : Reaction with thiols or amines to modify the dimethylamino group.

| Substitution Type | Reagents | Product |

|---|---|---|

| Electrophilic | Cl₂, NO₂ | 6-Chloro/6-nitro derivatives |

| Nucleophilic | NH₂R, SH | Alkyl/aryl-substituted derivatives |

Other Transformations

-

Alkylation : N-substitution with alkyl groups enhances lipophilicity and anticancer activity (e.g., heptyl derivatives show IC₅₀ = 16.38 μM) .

-

Functionalization : Conversion to carboxylic acids (e.g., via H₂SO₄ treatment) .

-

Antimicrobial Activity : Derivatives with alkyl groups exhibit MIC values of 4–64 μg/mL against Staphylococcus aureus and Candida albicans .

科学研究应用

Chemical Synthesis Applications

Building Block for Organic Synthesis

- 2-(p-N,N-Dimethylaminophenyl)-1H-benzimidazole serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

Biological Applications

Antimicrobial Activity

- Recent studies have demonstrated that derivatives of 2-(p-N,N-Dimethylaminophenyl)-1H-benzimidazole exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds derived from this benzimidazole showed effective inhibition against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 4 μg/mL .

- Antifungal Activity : Certain derivatives have also shown moderate antifungal activity against strains like Candida albicans and Aspergillus niger, indicating a broad spectrum of antimicrobial efficacy .

Anticancer Potential

- The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Notably:

- Mechanism of Action : Studies suggest that these compounds induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and disruption of mitochondrial membrane potential, leading to the release of pro-apoptotic factors .

- Efficacy Against Specific Cell Lines : For example, certain derivatives exhibited IC50 values as low as 16.38 μM against the MDA-MB-231 breast cancer cell line, indicating strong antiproliferative activity .

Material Science Applications

Fluorescent Probes

- Due to its unique photophysical properties, 2-(p-N,N-Dimethylaminophenyl)-1H-benzimidazole is being explored as a fluorescent probe in biological imaging. Its ability to emit fluorescence under specific conditions makes it suitable for tracking biological processes at the cellular level.

Dyes and Pigments

- The chromophoric properties of this compound enable its use in the development of dyes and pigments, which are vital in various industrial applications.

Case Studies and Research Findings

作用机制

The mechanism by which 2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole exerts its effects varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Substituent Effects on Electronic and Steric Properties

The dimethylaminophenyl group distinguishes this compound from analogues with electron-withdrawing or neutral substituents:

Key Observations :

- The dimethylamino group enhances solubility in acidic environments via protonation .

- Nitro groups (e.g., in 2-(3,5-Dinitrophenyl)-1H-BI) increase redox reactivity but reduce bioavailability due to poor solubility .

- Hydroxyl groups (e.g., 2-(4-Hydroxyphenyl)-1H-BI) improve hydrogen bonding but may limit metabolic stability .

Key Findings :

Antimicrobial Activity

| Compound | MIC (μg/mL) | Target Pathogens | Mechanism |

|---|---|---|---|

| 2-(p-N,N-Dimethylaminophenyl)-1H-BI | 8–16 (Bacteria) | S. aureus, E. coli | Membrane disruption, enzyme inhibition |

| 2-(p-Chlorophenyl)-1H-BI | 4–8 (Bacteria) | P. aeruginosa, C. albicans | Intercalation, oxidative stress |

| 5-Nitro-2-(p-substitutedphenyl)-1H-BI | 2–4 (Fungi) | C. albicans, A. niger | Nitroreductase activation |

Notes:

Anticancer Potential

- 2-(p-N,N-Dimethylaminophenyl)-1H-BI: Shows moderate activity against HeLa cells (IC₅₀ = 25 μM) via topoisomerase inhibition .

- 2-(3,4-Dimethoxyphenyl)-1H-BI : Higher potency (IC₅₀ = 8 μM) due to methoxy groups enhancing DNA intercalation .

Pharmacological and Toxicological Considerations

- Dimethylamino Group: May improve blood-brain barrier penetration but could increase neurotoxicity risk .

- Nitro Groups: Associated with genotoxicity due to reactive metabolite formation .

- Chlorophenyl Derivatives : Exhibit hepatotoxicity at high doses (e.g., elevated ALT in murine models) .

生物活性

2-(p-N,N-Dimethylaminophenyl)-1H-benzoimidazole is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antifungal properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHN

- Molecular Weight : 270.34 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antiproliferative Activity

- Antibacterial Activity

- Antifungal Activity

Antiproliferative Activity

Studies have shown that derivatives of benzimidazole, including this compound, demonstrate notable antiproliferative effects against various cancer cell lines.

Case Study Findings

In a study evaluating several benzimidazole derivatives, compound 2g (which includes similar structural features) exhibited the best antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC value of 16.38 μM. This was significantly more effective than other tested compounds that had IC values ranging from 21.93 μM to over 100 μM for less substituted derivatives .

| Compound | IC (μM) | Cell Line |

|---|---|---|

| 2g | 16.38 | MDA-MB-231 |

| 1e | 21.93 | MDA-MB-231 |

| Unsubstituted | >100 | MDA-MB-231 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In one study, it showed significant inhibition against various bacterial strains.

Minimal Inhibitory Concentration (MIC) Results

The MIC values for compound 2g against key bacterial strains were reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Streptococcus faecalis | 8 |

| Staphylococcus aureus | 4 |

| Methicillin-resistant Staphylococcus aureus | 4 |

These results suggest that the compound is highly effective against both standard and resistant strains of bacteria .

Antifungal Activity

In addition to its antibacterial properties, the compound demonstrates antifungal activity. The antifungal efficacy was assessed against common fungal pathogens such as Candida albicans and Aspergillus niger.

Antifungal Efficacy Data

The results indicated moderate antifungal activity with MIC values around 64 μg/mL for both strains .

The biological activities of benzimidazole derivatives like this compound are often attributed to their ability to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and promoting the release of pro-apoptotic factors such as cytochrome c . Additionally, these compounds may inhibit key enzymes involved in cellular proliferation and survival.

常见问题

What are the common synthetic routes for 2-(p-N,N-Dimethylaminophenyl)-1H-benzimidazole and its derivatives?

Basic

The compound is typically synthesized via condensation of o-phenylenediamine with substituted benzaldehydes under acidic conditions. For example, polyphosphoric acid (PPA) or acyl chlorides are used as catalysts to promote cyclization. demonstrates that reactions involving m-toluic acid in PPA and toluene yield benzimidazole derivatives efficiently. Structural validation is achieved through NMR, IR, and elemental analysis .

How can reaction conditions be optimized to minimize side products during synthesis?

Advanced

Key factors include temperature control, solvent selection, and stoichiometric ratios. highlights that excess protonating agents (e.g., PPA) and high temperatures favor benzimidazole formation over amide intermediates. Additionally, using acyl chlorides with good leaving groups reduces side reactions. For example, m-toluoyl chloride reacts cleanly with o-phenylenediamine to form the desired product .

What spectroscopic techniques are essential for characterizing this compound?

Basic

Standard methods include 1H/13C NMR (to confirm substituent positions), IR spectroscopy (to identify functional groups like N-H stretches), and elemental analysis (to verify purity). provides detailed spectral data, such as distinct NMR peaks for the dimethylamino group and benzimidazole core .

How can computational methods resolve contradictions in spectral data interpretation?

Advanced

Semiempirical quantum mechanical calculations (e.g., AM1) correlate experimental spectral data with theoretical models. For instance, used AM1 to assign prototropic species (e.g., monoanions, dications) in different solvents, resolving discrepancies in fluorescence and absorption spectra . Density functional theory (DFT) can further validate electronic transitions in complex derivatives.

What pharmacological activities are associated with benzimidazole derivatives?

Basic

These compounds exhibit anticancer , antimicrobial , and EGFR kinase inhibitory activities. describes 2-phenyl-benzimidazole derivatives with cytotoxic effects against EGFR-overexpressing cancer cells, validated via in vitro assays . highlights antitumor applications of naphthalene-linked benzimidazoles .

What in-silico strategies predict binding affinity to targets like EGFR?

Advanced

Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions between the dimethylaminophenyl group and EGFR's ATP-binding pocket. combined docking scores with ADMET analysis to prioritize derivatives with optimal pharmacokinetic profiles . Free energy perturbation (FEP) calculations can refine binding energy predictions.

What mechanisms explain n-doping efficiency in organic semiconductors?

Advanced

proposes a hydride/hydrogen atom transfer mechanism, where the dopant (e.g., DMBI derivatives) reduces the host material (e.g., PCBM), generating radical anions. This compensates for electron traps, enhancing conductivity and air stability in n-channel organic thin-film transistors .

How do substituents influence electronic properties?

Basic

Electron-donating groups (e.g., dimethylamino) increase electron density on the benzimidazole core, altering redox potentials and absorption spectra. shows that substituents shift prototropic equilibria, affecting fluorescence quantum yields in polar solvents .

How to address discrepancies in biological activity data?

Advanced

Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., halogens, alkyl groups). ’s Table 1 compares R-group modifications to identify critical moieties for EGFR inhibition . Statistical tools like PCA can cluster derivatives by activity trends.

What challenges arise in regioselective functionalization?

Advanced

Steric hindrance and electronic effects complicate selective modification. describes strategies using directing groups (e.g., amino substituents) to achieve regiocontrol in 2-aminobenzimidazole derivatives . Microwave-assisted synthesis or transition metal catalysts (e.g., Pd) may improve selectivity.

Methodological Notes

- Synthesis Optimization : Prioritize PPA or ionic liquids for cyclization reactions to enhance yields .

- Data Validation : Cross-reference computational predictions (e.g., AM1/DFT) with experimental spectra to resolve ambiguities .

- Biological Screening : Use high-throughput assays paired with in-silico docking to identify lead compounds efficiently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。